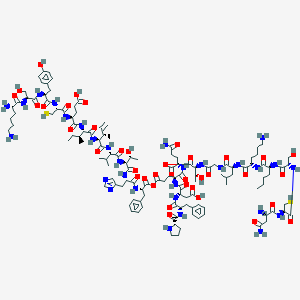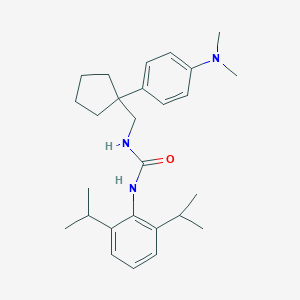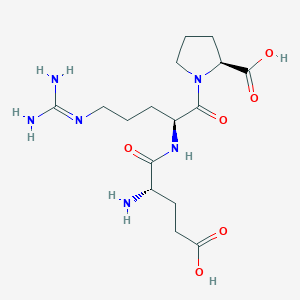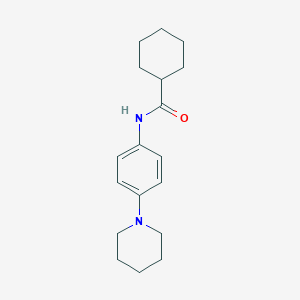
N-(2-methylquinolin-8-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylquinolin-8-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MQT and is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of MQT is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules. MQT has been shown to selectively bind with copper ions, and this interaction may play a role in its biological activity. MQT has also been shown to inhibit the activity of some enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
MQT has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be due to its ability to bind with metal ions and prevent them from participating in oxidative reactions. MQT has also been shown to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using MQT in lab experiments is its ability to selectively bind with copper ions. This makes it useful in the detection of copper ions in biological samples. However, the synthesis of MQT is a multi-step process that requires the use of various chemicals and reagents, which can be expensive and time-consuming.
Orientations Futures
There are various future directions for research on MQT. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the investigation of the biological activity of MQT and its potential use in the treatment of various diseases. Additionally, the use of MQT as a fluorescent probe for the detection of other metal ions could be explored. Finally, the development of new derivatives of MQT with improved properties could also be an area of research.
Conclusion
In conclusion, N-(2-methylquinolin-8-yl)thiophene-2-carboxamide is a chemical compound that has various scientific research applications. Its ability to selectively bind with copper ions makes it useful in the detection of copper ions in biological samples. MQT has also been shown to have various biochemical and physiological effects and may be useful in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of MQT and its potential applications.
Méthodes De Synthèse
The synthesis of MQT involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the preparation of 2-methylquinoline-8-carboxylic acid, which is then converted into 2-methylquinoline-8-amine. This amine is then reacted with thiophene-2-carboxylic acid to form MQT. The overall yield of this process is around 50%, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
MQT has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind with copper ions and can be used to detect copper ions in biological samples. MQT has also been used in the synthesis of various organic compounds, including heterocyclic compounds and derivatives of quinoline and thiophene.
Propriétés
Formule moléculaire |
C15H12N2OS |
|---|---|
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
N-(2-methylquinolin-8-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H12N2OS/c1-10-7-8-11-4-2-5-12(14(11)16-10)17-15(18)13-6-3-9-19-13/h2-9H,1H3,(H,17,18) |
Clé InChI |
QAXSCPQZJDEPTB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CS3)C=C1 |
SMILES canonique |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CS3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)








![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)